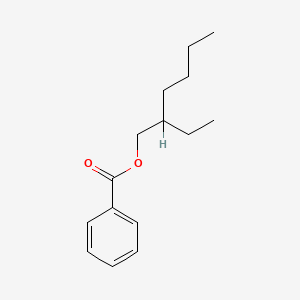

2-Ethylhexyl benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble or insoluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19155. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-ethylhexyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-3-5-9-13(4-2)12-17-15(16)14-10-7-6-8-11-14/h6-8,10-11,13H,3-5,9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADWUILHKRXHMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041654 | |

| Record name | 2-Ethylhexyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless clear oily liquid; Ethereal aroma | |

| Record name | Benzoic acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2045/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Ethylhexyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2045/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.963-0.973 (20°) | |

| Record name | 2-Ethylhexyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2045/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5444-75-7 | |

| Record name | Ethylhexyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5444-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005444757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ethylhexyl benzoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11291 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Ethylhexyl benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R63ZWW1A13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 2 Ethylhexyl Benzoate

Esterification Pathways and Reaction Kinetics

The primary route for synthesizing 2-Ethylhexyl benzoate (B1203000) is through the esterification of benzoic acid with 2-ethylhexanol. This reaction typically involves heating the two reactants in the presence of a catalyst. The general reaction is as follows:

C₆H₅COOH + C₈H₁₈O ⇌ C₁₅H₂₂O₂ + H₂O (Benzoic Acid + 2-Ethylhexanol ⇌ 2-Ethylhexyl Benzoate + Water)

The kinetics of this esterification have been investigated, with some studies suggesting the reaction follows second-order kinetics with respect to benzoic acid. researchgate.net However, other research indicates that the reaction is first order with respect to benzoic acid and independent of the concentration of the alcohol. researchgate.net The reaction is reversible, and the removal of water as it is formed drives the equilibrium towards the product side.

A variety of catalytic systems have been employed to facilitate the synthesis of this compound, encompassing both homogeneous and heterogeneous catalysts.

Homogeneous Catalysts:

Sulfuric Acid (H₂SO₄): A traditional and effective strong acid catalyst. researchgate.net

p-Toluenesulfonic Acid (PTSA): Another commonly used strong acid catalyst, often favored for its solid form, which can simplify handling. nih.gov

Tetraisopropyl Titanate: This organometallic catalyst is effective at high temperatures, typically in the range of 190-230°C. google.com

Heterogeneous Catalysts:

Solid Acid Catalysts: These offer the advantage of easier separation from the reaction mixture. Examples include:

Cs₂.₅H₀.₅PW₁₂O₄₀ researchgate.net

Sulfated ZrO₂ researchgate.net

Fe₂(SO₄)₃ researchgate.net

Montmorillonite KSF researchgate.net

Amberlyst 15 (a sulfonic acid resin) researchgate.net

Nafion (a perfluorinated sulfonic acid polymer) researchgate.net

Mixed Metal Oxides: Calcined Mg-Al layered double hydroxides (LDHs) have shown catalytic activity, with the conversion of benzoic acid being influenced by the acid-base properties of the catalyst. sci-hub.seresearchgate.net A catalyst with a Mg/Al ratio of 4:1 was found to convert 66% of benzoic acid to this compound. sci-hub.seresearchgate.net

The choice of catalyst can significantly impact reaction rates and selectivity. For instance, while organic resins like Nafion and Amberlyst 15 show high activity, they can be sensitive to the presence of water, which can decrease their effectiveness. researchgate.net In contrast, some solid acids like Cs₂.₅H₀.₅PW₁₂O₄₀ exhibit greater tolerance to water. researchgate.net

Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters.

| Parameter | Optimized Condition/Range | Rationale |

| Temperature | 140 - 230°C | Higher temperatures generally increase the reaction rate. The specific optimal temperature can depend on the catalyst used. For example, with a tetraisopropyl titanate catalyst, a range of 190-230°C is employed. google.com A lower range of 140-150°C has also been reported with a p-toluenesulfonic acid and hypophosphorous acid catalyst system. google.comgoogle.com |

| Molar Ratio of Reactants | Excess of 2-Ethylhexanol | Using an excess of the alcohol (e.g., a molar ratio of 2-ethylhexanol to benzoic acid of 1.5:1 to 1.8:1) helps to drive the reaction equilibrium towards the formation of the ester. google.com |

| Catalyst Concentration | 0.1 - 10% of benzoic acid mass | The optimal amount of catalyst balances reaction speed with cost and potential side reactions. A concentration of 1-1.5% has been found to be suitable in some systems. google.com |

| Reaction Time | 4 - 15 hours | The required reaction time is dependent on the other parameters, particularly temperature and catalyst activity. google.comgoogle.comgoogle.com |

| Water Removal | Atmospheric and/or vacuum distillation | Continuous removal of water, a byproduct of the reaction, is crucial to shift the equilibrium towards the product side and achieve high conversion rates. google.com |

Factorial design experiments and response surface methodology are powerful tools for systematically optimizing these parameters to achieve the highest possible yield and purity. rsc.orgresearchgate.net

After the esterification reaction is complete, the crude product contains unreacted starting materials, the catalyst, and by-products. A multi-step purification process is therefore necessary.

Dealcoholization: Excess 2-ethylhexanol is removed, typically through atmospheric and subsequent vacuum distillation. google.com

Neutralization and Washing: The product is cooled and transferred to a refining kettle. An alkaline solution, such as sodium hydroxide, is used to neutralize any remaining acidic catalyst and unreacted benzoic acid. This is followed by washing with water to remove the resulting salts and other water-soluble impurities. google.com

Adsorption and Decolorization: Porous materials like diatomaceous earth and activated carbon are added to adsorb and decolorize the product. google.com

Filtration: The final step is filtration to remove the adsorbent materials, yielding the purified this compound. google.com

The efficiency of the purification process is assessed by analyzing the final product for key quality parameters. A high-purity product will have a low acid value (e.g., less than 0.2 mgKOH/g), a specific color value (e.g., a platinum-cobalt (B8599474) scale number of 25), a defined density, and a high ester content (e.g., 99.7%). google.com

Mechanistic Investigations of 2 Ethylhexyl Benzoate Functionality

Solvent Action Mechanisms in Chemical Processes

2-Ethylhexyl benzoate (B1203000) (EHB) is an organic compound classified as an ester of benzoic acid and 2-ethylhexanol. smolecule.com Its molecular structure, featuring a benzene (B151609) ring and a branched eight-carbon alkyl chain, dictates its functionality as a solvent in various chemical applications.

Lipophilicity and Solvation Properties in Non-polar and Slightly Polar Systems

The solvent action of 2-Ethylhexyl benzoate is fundamentally rooted in its lipophilic ("fat-loving") and nonpolar nature. smolecule.com The long, branched 2-ethylhexyl alkyl chain provides a significant nonpolar character, while the benzoate group contributes a slight polarity. This dual characteristic allows it to effectively dissolve other nonpolar and slightly polar compounds through the principle of "like dissolves like." smolecule.com Its conformational flexibility, particularly in the alkyl chain segments, allows it to accommodate solute molecules through conformational adjustments rather than purely through intermolecular rearrangements. smolecule.com

Its high lipophilicity is quantitatively demonstrated by its low solubility in water and high solubility in organic solvents like ethanol. smolecule.com The octanol-water partition coefficient (logP) further quantifies this property.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂O₂ smolecule.comclearsynth.comscbt.com |

| Molecular Weight | 234.33 g/mol smolecule.comclearsynth.com |

| Appearance | Colorless clear oily liquid thegoodscentscompany.comparchem.com |

| Solubility in Water | Practically insoluble smolecule.com |

| logP (o/w) | 5.73 parchem.com |

| Specific Gravity (@ 20°C) | 0.963 - 0.973 thegoodscentscompany.comparchem.com |

Application in Extraction and Isolation Methodologies

The pronounced nonpolar character of this compound makes it an effective solvent for extraction and isolation processes. In liquid-liquid extraction, it can be used to selectively separate nonpolar organic compounds from aqueous mixtures. The target compounds partition from the aqueous phase into the this compound phase, allowing for their isolation. Research has demonstrated its use in specialized techniques such as membrane-assisted liquid-liquid extraction for the determination of other chemical compounds in samples. thegoodscentscompany.com

Role in Organic Synthesis and Chromatography Techniques

In organic synthesis, this compound can serve as a non-reactive, high-boiling solvent for reactions involving nonpolar reactants. Its function is to create a homogenous phase for the reactants to interact. The synthesis of this compound itself, typically through the Fischer esterification of benzoic acid and 2-ethylhexanol, is a well-documented organic reaction. smolecule.comgoogle.comgoogle.com

In the field of chromatography, its properties are suitable for use in separation techniques. smolecule.com For instance, it can be employed as a component in the mobile phase for reverse-phase high-performance liquid chromatography (HPLC) to separate nonpolar analytes. sielc.com Its low volatility and thermal stability also suggest potential applications as a stationary phase in gas chromatography for separating compounds with similar boiling points.

Plasticization Mechanisms in Polymer Science

This compound is utilized as a plasticizer, an additive that increases the flexibility and workability of polymeric materials. smolecule.com This function is crucial in transforming rigid polymers, such as polyvinyl chloride (PVC), into more pliable and durable products. researchgate.net

Molecular Interactions with Polymer Chains

The mechanism of plasticization by this compound involves its direct molecular interaction with polymer chains. The relatively small molecules of the plasticizer position themselves between the large polymer macromolecules. This insertion increases the intermolecular distance, or free volume, between the polymer chains. researchgate.net

Diffusion and Incorporation within Polymer Matrices

The efficacy of a plasticizer is significantly dependent on its ability to diffuse into and incorporate within a polymer matrix. For this compound, this process is governed by its molecular size and the polarity of its alkyl chains. The diffusion coefficient of plasticizers like this compound in a polymer matrix, such as rubbery PVC, generally decreases as the length of the alkyl side chain increases. mcmaster.ca This is attributed to the larger molecular size which impedes mobility within the polymer structure.

The incorporation of this compound into a polymer matrix is a solvation process that primarily affects the amorphous domains of the polymer. mdpi.com The compatibility and subsequent incorporation are enhanced by physical interactions between the plasticizer and the polymer chains. Infrared spectroscopy is a key technique used to probe these interactions, revealing enhanced compatibility through shifts in characteristic spectral bands, such as the C=O stretching frequency. mdpi.com An improved plasticization process, indicating better diffusion and incorporation, leads to a more homogeneous blend of the plasticizer within the polymer matrix. mdpi.com

Impact on Polymer Network Structure and Flexibility

The introduction of this compound into a polymer network significantly alters its structure and enhances its flexibility. Plasticizers function by inserting themselves between polymer chains, thereby increasing the free volume and reducing intermolecular forces. This leads to a softer, more ductile material with improved flowability in its molten state. mcmaster.ca

The extent of property improvement for a given amount of plasticizer is a measure of its efficiency. mcmaster.ca For instance, the introduction of flexibility in an epoxy-amine crosslinked network can shift the viscoelastic curves by several decades on a frequency scale. This modification of the network structure is a highly effective method for achieving a wide range of mechanical properties.

The flexibility of the polymer is directly impacted by the molecular architecture of the plasticizer. In the case of this compound, the presence of the 2-ethylhexyl group, which is a branched alkyl chain, plays a crucial role. Branching closer to the core of the plasticizer molecule can result in higher plasticizer efficiency. mcmaster.ca This is because the branching disrupts the packing of polymer chains more effectively, leading to a greater increase in free volume and, consequently, flexibility.

Structure-Activity Relationships in Plasticizer Performance

Influence of Molecular Architecture on Compatibility and Efficiency

The molecular architecture of this compound is a critical determinant of its performance as a plasticizer, influencing both its compatibility with the host polymer and its plasticizing efficiency. Key molecular design parameters include the length and branching of the alkyl side chains.

The branching of the alkyl chain also plays a significant role. For instance, having a smaller branch closer to the end of the side chain is expected to reduce plasticizer efficiency. mcmaster.ca Conversely, as seen in the 2-ethylhexyl group of this compound, branching closer to the ester group can enhance efficiency. mcmaster.ca This is because the branched structure is more effective at separating polymer chains and creating free volume.

The compatibility of a plasticizer with a polymer is essential for effective plasticization and is influenced by the physical interactions between the two components. mdpi.com Enhanced compatibility leads to better thermal and mechanical properties, as well as increased resistance to migration of the plasticizer. mdpi.com

Comparative Analysis with Phthalate (B1215562) and Non-Phthalate Plasticizers

This compound belongs to the class of non-phthalate plasticizers, which have been increasingly used as alternatives to traditional phthalate plasticizers due to health and environmental concerns associated with the latter.

Phthalate Plasticizers: Phthalates, such as di(2-ethylhexyl) phthalate (DEHP), have been widely used as plasticizers in PVC products to impart flexibility and durability. unime.it They are categorized into low-molecular-weight and high-molecular-weight molecules. unime.it However, due to their potential as endocrine disruptors and their classification as reprotoxic substances, their use has been restricted in many applications. mdpi.com

Non-Phthalate Alternatives: A prominent non-phthalate alternative is di(2-ethylhexyl) terephthalate (DEHT), a structural isomer of DEHP that is not associated with the same toxic effects. mdpi.commdpi.com Other non-phthalate plasticizers include adipates and succinates. nih.gov Studies have shown that succinate-based plasticizers can exhibit comparable or even better plasticizing properties and biodegradation characteristics than DEHP. nih.gov

In comparative studies, the performance of this compound and other non-phthalate plasticizers is evaluated based on metrics like plasticizer efficiency, compatibility with the polymer, and migration tendency. mcmaster.ca For example, research has indicated that phthalates are generally more compatible with PVC than adipates. mcmaster.ca The search for "green" plasticizers has also led to the development of bio-based options like di(2-ethylhexyl) 2,5-furandicarboxylate (DEHF), which has shown promising properties when blended with PVC. mdpi.com

Rheological and Mechanical Property Modulation in Polymeric Systems

The addition of this compound to a polymeric system significantly modulates its rheological and mechanical properties. Rheological properties describe the flow and deformation of the material, while mechanical properties relate to its response to applied forces.

Rheological Properties: The incorporation of a plasticizer like this compound generally leads to a decrease in the viscosity of the polymer melt. mdpi.com This is because the plasticizer molecules increase the spacing between polymer chains, reducing friction and allowing them to move more freely. This improvement in flowability is crucial for the processability of the polymer. Rheological analysis is a key tool for understanding the gelation of thermosetting systems and can be used to determine critical parameters of the curing process. mdpi.com

Mechanical Properties: The primary effect of a plasticizer on the mechanical properties of a polymer is an increase in flexibility and a reduction in stiffness. This is quantified by changes in properties such as Young's modulus, tensile strength, and elongation at break.

| Property | Effect of this compound |

| Young's Modulus | Decreases |

| Tensile Strength | Generally Decreases |

| Elongation at Break | Increases |

For example, in PVC blends, the addition of a non-phthalate plasticizer mixture resulted in an increase in the elongation at break from 247% to 330% and an increase in tensile strength from 13.19 MPa to 17.46 MPa, indicating enhanced flexibility. mdpi.com The specific changes in these properties depend on the concentration and efficiency of the plasticizer. The modification of the polymer network structure by the plasticizer is a fundamental way to achieve a wide range of mechanical properties.

Environmental Fate and Transformation Dynamics of 2 Ethylhexyl Benzoate

Photochemical Transformation Pathways

The photochemical degradation of 2-Ethylhexyl benzoate (B1203000) is influenced by the absorption of ultraviolet (UV) radiation, which can initiate a series of reactions leading to its transformation. These processes can occur through direct absorption of light or via indirect reactions with photochemically generated reactive species in the environment.

Direct Photolysis Mechanisms and Kinetics in Aquatic Environments

Direct photolysis occurs when a chemical absorbs light energy, leading to its decomposition. While specific experimental studies on the direct photolysis of 2-Ethylhexyl benzoate in aquatic systems are not extensively documented, its chemical structure suggests a potential for atmospheric degradation initiated by hydroxyl radicals (•OH). Chemical mechanism models, such as SAPRC-07, estimate the atmospheric reaction pathways. For this compound, the proposed mechanism involves the reaction of •OH radicals with the molecule. The rate constant for the reaction at the aromatic ring is estimated to be similar to that of acetophenone, with the reaction mechanism modeled after that of toluene (B28343) regulations.gov. Reactions at the ester and alkyl chain portions are based on analogous compounds like 2-ethylhexyl acetate (B1210297) regulations.gov. These atmospheric models suggest that oxidation by hydroxyl radicals is a significant transformation process regulations.gov.

In aquatic environments, similar oxidative processes driven by photochemically produced reactive species are expected to play a role. Studies on the parent compound of this compound, di(2-ethylhexyl) phthalate (B1215562) (DEHP), have shown that photolysis and oxidation by hydroxyl radicals are primary transformation processes when plastics containing these chemicals are exposed to outdoor conditions acs.org.

Identification and Characterization of Photodegradation Products

The photodegradation of this compound is expected to yield a variety of transformation products resulting from the cleavage and modification of the parent molecule. Based on established atmospheric reaction mechanisms, the interaction with hydroxyl radicals can lead to several product types regulations.gov. Addition of an •OH radical to the aromatic ring is a major pathway, leading to the formation of phenolic compounds and ring-opening products, similar to the degradation of toluene regulations.gov. Another pathway involves hydrogen abstraction from the 2-ethylhexyl group, which can lead to the formation of various oxidized derivatives regulations.gov.

While direct photodegradation studies of this compound are limited, research on the photolytic decomposition of other structurally related compounds provides insight into potential products. For instance, the UV-exposure of 1-hydroxycyclohexylphenylketone has been shown to produce benzaldehyde (B42025) and benzoic acid, among other products nih.gov. Given that this compound is itself a transformation product of DEHP under environmental exposure, its subsequent degradation would likely involve further oxidation acs.org.

| Reaction Pathway | Potential Product Class | Description |

|---|---|---|

| OH Radical Addition to Aromatic Ring | Hydroxylated 2-Ethylhexyl Benzoates (e.g., Cresols) | Formation of phenolic derivatives from the addition of •OH to the benzene (B151609) ring regulations.gov. |

| Ring Cleavage | Ring-Opened Aldehydes and Dicarbonyls | Subsequent fragmentation of the aromatic ring following •OH addition regulations.gov. |

| Hydrogen Abstraction from Alkyl Chain | Oxidized Alkyl Chain Derivatives | Formation of alcohols, ketones, or aldehydes on the 2-ethylhexyl group regulations.gov. |

Influence of Environmental Factors on Photostability (e.g., UV Radiation)

The photostability of this compound is significantly influenced by environmental factors, most notably the intensity and wavelength of UV radiation. Higher intensity UV light generally accelerates photodegradation rates. The presence of other substances in the environment, such as dissolved organic matter (DOM), can also affect photostability. DOM can act as a photosensitizer, absorbing light and producing reactive oxygen species like singlet oxygen and hydroxyl radicals, which then degrade the compound through indirect photolysis acs.org. Conversely, DOM can also act as a light screen, reducing the amount of UV radiation available for direct photolysis.

The presence of other pollutants or water treatment chemicals can also impact degradation. For example, studies on related UV filters have shown that oxidizing agents used for water disinfection, such as chlorine, can participate in degradation reactions, particularly in the presence of UV light .

Biodegradation Pathways and Microbial Interactions

Biodegradation is a critical process in the environmental removal of organic compounds like this compound. This process relies on the metabolic activity of microorganisms to break down the molecule into simpler, less harmful substances.

Hydrolytic Cleavage to Benzoic Acid and 2-Ethylhexanol

The initial and rate-limiting step in the biodegradation of this compound is the enzymatic hydrolysis of its ester bond. This reaction, catalyzed by esterase or lipase (B570770) enzymes produced by various microorganisms, cleaves the molecule into its constituent parts: benzoic acid and 2-ethylhexanol nih.gov. This pathway is well-established for other phthalate and benzoate esters. For example, the degradation of di(2-ethylhexyl) phthalate (DEHP) is known to proceed through catalysis by lipases to produce 2-ethylhexanol and a monoester intermediate nih.gov. Similarly, other ester-containing UV filters are known to be susceptible to enzymatic hydrolysis ataman-kimya.com. This hydrolytic step is crucial as it transforms the relatively lipophilic parent compound into more water-soluble and readily biodegradable intermediates.

Microbial Metabolic Pathways and Enzyme Systems

Following the initial hydrolytic cleavage, microorganisms further metabolize the resulting benzoic acid and 2-ethylhexanol through separate, well-known metabolic pathways.

Benzoic Acid Metabolism: Benzoic acid is a common intermediate in the microbial degradation of aromatic compounds. Under aerobic conditions, it is typically activated to benzoyl-CoA, which is then funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle.

2-Ethylhexanol Metabolism: The degradation of the branched alcohol 2-ethylhexanol proceeds through oxidation. Microorganisms can oxidize the alcohol to 2-ethylhexanoic acid, which can be further broken down via pathways analogous to fatty acid beta-oxidation.

A wide range of bacteria and fungi possess the necessary enzymes, particularly non-specific esterases, to initiate the degradation of ester compounds. While specific microbial strains that degrade this compound have not been extensively reported, numerous microorganisms are known to degrade the structurally similar DEHP, indicating a widespread capability for ester hydrolysis in the environment nih.gov.

| Step | Reaction | Key Enzyme Class | Products |

|---|---|---|---|

| 1. Initial Hydrolysis | Cleavage of the ester bond of this compound. | Esterases / Lipases | Benzoic Acid and 2-Ethylhexanol nih.gov. |

| 2a. Aromatic Metabolism | Degradation of Benzoic Acid. | Dioxygenases, Dehydrogenases | Central metabolites (e.g., Acetyl-CoA, Succinyl-CoA). |

| 2b. Aliphatic Metabolism | Degradation of 2-Ethylhexanol. | Alcohol Dehydrogenases, Aldehyde Dehydrogenases | Central metabolites. |

Oxidative Degradation Processes

In addition to biodegradation, this compound can be degraded through chemical oxidation, particularly through advanced oxidation processes (AOPs) used in water and wastewater treatment. Research on the closely related UV filter, 2'-Ethylhexyl 4-(dimethylamino)benzoate (B8555087) (ODPABA), provides valuable data on these processes researchgate.netjeeng.net.

Sodium Hypochlorite (NaOCl) : The use of sodium hypochlorite, especially when enhanced with UV radiation (NaOCl/UV), is a highly effective method for degrading ODPABA researchgate.netjeeng.net. This system led to a 90% degradation of the compound in 180 minutes in a laboratory setting jeeng.net. However, its high reactivity can lead to the formation of potentially harmful by-products researchgate.netjeeng.net.

Hydrogen Peroxide (H₂O₂) : Hydrogen peroxide is considered a "green" oxidant because its primary byproduct is water semanticscholar.org. In combination with UV light (H₂O₂/UV), it effectively degrades the target compound, although the reaction proceeds more slowly than with NaOCl/UV jeeng.net.

Ozone (O₃) : Ozonation, particularly when coupled with UV radiation (O₃/UV), is another effective advanced oxidation process. The degradation rate is slower than with NaOCl/UV but is comparable to the H₂O₂/UV system jeeng.net. The combination of ozone and UV light shows a synergistic effect, significantly enhancing removal efficiency compared to ozonation or UV photolysis alone researchgate.netmui.ac.ir.

The nature and quantity of by-products formed during oxidative degradation depend heavily on the oxidant used.

From Sodium Hypochlorite : Treatment with NaOCl tends to generate a large number of by-products, including chlorinated organic compounds researchgate.netjeeng.net. This process can involve the substitution of hydrogen atoms on the aromatic ring with chlorine, potentially creating molecules with higher toxicity than the parent compound jeeng.net.

From Hydrogen Peroxide : The H₂O₂/UV system produces fewer metabolites. For the ODPABA derivative, identified by-products included 2'-ethylhexyl 4-aminobenzoate, 2-ethylhexan-1-ol, and 2'-ethylhexyl 4-(methylamino)benzoate, indicating cleavage and modification of the dimethylamino group jeeng.net.

From Ozone : The O₃/UV system was found to generate the fewest by-products researchgate.netjeeng.net. The main identified products for ODPABA were 4-(methylamino)benzoic acid and 2-ethylhexan-1-ol, again showing transformation of the amino group and cleavage of the ester bond jeeng.net.

The table below summarizes the by-products identified from the oxidation of the related compound, ODPABA.

| Oxidation System | Key Characteristics | Identified By-products | Reference |

|---|---|---|---|

| NaOCl / UV | Most effective degradation; generates numerous halogenated by-products. | Halogenated organic compounds | researchgate.netjeeng.net |

| H₂O₂ / UV | Slower degradation; fewer metabolites than NaOCl. | 2'-ethylhexyl 4-aminobenzoate, 2-ethylhexan-1-ol, 2'-ethylhexyl 4-(methylamino)benzoate | jeeng.net |

| O₃ / UV | Slower degradation; generates the fewest by-products. | 4-(methylamino)benzoic acid, 2-ethylhexan-1-ol | jeeng.net |

Environmental Distribution and Transport Processes

The environmental distribution and movement of this compound are governed by its physicochemical properties, such as water solubility and its octanol-water partition coefficient (Log Kₒw). As a lipophilic ester with low water solubility, this compound is expected to behave similarly to other persistent organic pollutants like DEHP. It will preferentially adsorb to organic matter in soil, sediment, and sludge rather than remaining dissolved in the water column nih.gov. This partitioning behavior reduces its mobility in aquatic systems but can lead to its accumulation in solids and benthic environments. Factors such as temperature, pH, and the presence of organic solvents can affect its leaching rate from materials and its subsequent environmental distribution nih.gov.

Adsorption, Desorption, and Mobility in Environmental Compartments

The environmental mobility and partitioning of this compound, a benzoic acid ester, are significantly influenced by its physicochemical properties, particularly its interaction with soil and sediment. The tendency of an organic compound to be sorbed by soil or sediment is often quantified by the organic carbon-normalized soil-water partition coefficient (Koc). A higher Koc value indicates a greater propensity for the chemical to adsorb to soil and organic matter, thereby reducing its mobility in the environment.

Studies on similar compounds provide insight into the expected behavior of this compound. For example, DEHP has been shown to have high retention in soils with organic matter content. nih.gov The interaction is often characterized by weak physical bonding, and desorption can be nearly complete, suggesting that while it may be retained in the soil, it can also be released back into the soil water. nih.gov The mobility of such compounds can also be influenced by the presence of colloids, which may facilitate their transport through the soil profile. nih.gov

The soil-water partition coefficient (Kd) is another critical parameter, and for hydrophobic compounds like DEHP, it has been shown to be substantial, indicating rapid sorption onto soils. nih.govresearchgate.net The sorption capacity is generally higher in soils with a greater organic matter and clay content. nih.gov Given these characteristics of structurally similar compounds, it is anticipated that this compound will exhibit limited mobility in most soil environments due to strong adsorption to organic carbon.

Table 1: Estimated Environmental Partitioning Parameters for Structurally Similar Compounds

| Parameter | Compound | Value | Implication for Mobility |

|---|---|---|---|

| Log Koc | Di(2-ethylhexyl) phthalate (DEHP) | 5.48 - 5.95 oekotoxzentrum.ch | Slight mobility nih.gov |

| Koc | Bis(2-ethylhexyl) terephthalate | ~2,000 (estimated) nih.gov | Slight mobility nih.gov |

| Kd (L/kg) | Di(2-ethylhexyl) phthalate (DEHP) | 1.8 x 10⁴ - 4.2 x 10⁴ nih.govresearchgate.net | Low mobility |

Bioaccumulation Potential and Biomagnification Studies

The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. This is often predicted by the octanol-water partition coefficient (Kow), with higher log Kow values suggesting a greater potential for bioaccumulation. While a specific experimental log Kow for this compound is not cited in the provided results, its structural analogue, Di(2-ethylhexyl) phthalate (DEHP), has a high log Kow, indicating a potential for bioaccumulation. oekotoxzentrum.ch

Research on compounds with the 2-ethylhexyl moiety, such as the flame retardants 2-Ethylhexyl tetrabromobenzoate and bis(2-ethylhexyl) tetrabromophthalate, has shown their presence in the atmosphere of the Great Lakes, suggesting environmental persistence and the potential for long-range transport and subsequent deposition into aquatic ecosystems where bioaccumulation can occur. thegoodscentscompany.com Similarly, the sunscreen agent 2-ethylhexyl 4-(N,N-dimethylamino)benzoate has been assessed for its bioaccumulation potential in human semen, indicating that compounds with this structure can be absorbed and retained in biological tissues. thegoodscentscompany.com

While direct studies on the biomagnification of this compound are not available, the properties of similar compounds suggest that it could be a concern. Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. For a compound to biomagnify, it must be persistent in the environment, bioaccumulative, and not easily metabolized and excreted by organisms. Given the expected lipophilicity of this compound, it is plausible that it could accumulate in the fatty tissues of organisms and be transferred up the food chain.

Release and Occurrence in Wastewater and Aquatic Ecosystems

The presence of this compound and structurally similar compounds in wastewater and aquatic environments is often linked to their use in a variety of consumer and industrial products. Phthalates like Di(2-ethylhexyl) phthalate (DEHP), which share the 2-ethylhexyl group, are widely used as plasticizers and their occurrence in wastewater, surface water, and sludge is well-documented. nih.gov DEHP has been detected in surface waters at concentrations ranging from 0.013 to 18.5 μg/L and in wastewaters from 0.716 to 122 μg/L. nih.gov

The primary pathway for the entry of these compounds into aquatic ecosystems is through the discharge of treated and untreated wastewater. nih.gov Wastewater treatment plants (WWTPs) play a crucial role in the fate of these chemicals. While some removal can occur through sorption to sludge and biodegradation, a fraction can pass through treatment and be released into receiving waters. nih.gov The high organic carbon content of sewage sludge can lead to significant adsorption of hydrophobic compounds. ecetoc.org

Once in aquatic ecosystems, the fate of this compound is governed by processes such as adsorption to sediment, biodegradation, and potential uptake by aquatic organisms. The tendency of similar compounds to bind strongly to sediments means that these can act as a long-term sink and a potential source of contamination to the overlying water column and benthic organisms. mdpi.com The biodegradation of phthalates is influenced by environmental factors such as temperature, pH, and the microbial community present. mdpi.com

Toxicological and Ecotoxicological Assessment of 2 Ethylhexyl Benzoate

Mammalian Metabolism and Biotransformation

The biotransformation of xenobiotics, such as 2-Ethylhexyl benzoate (B1203000), is a critical process that determines their potential toxicity and rate of excretion from the body. This metabolic process is typically divided into two phases. nih.govd-nb.info Phase I reactions introduce or expose functional groups on the molecule, slightly increasing its water solubility, while Phase II reactions conjugate the molecule with endogenous compounds, which significantly increases hydrophilicity and facilitates excretion. nih.govfoodsafety.institutemdpi.com

In vitro studies on the metabolism of 2-Ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP), a structurally similar UV filter for which detailed metabolic data exists, have elucidated its primary biotransformation pathways. The metabolism of this compound appears to be limited to Phase I reactions. nih.govd-nb.info

Phase I Pathways: The primary Phase I biotransformation pathways identified for EDP are hydrolysis and demethylation. nih.gov These reactions were observed in studies using rat liver microsomes. nih.govresearchgate.net The initial metabolic step involves the cleavage (hydrolysis) of the 2-ethylhexyl group from the parent molecule. nih.gov This is followed by demethylation of the amino group. nih.govscispace.com

Phase II Pathways: Investigations into Phase II metabolism, specifically acetylation and glucuronidation, were conducted using rat liver cytosol and both human and rat liver microsomes. nih.govresearchgate.net Despite using appropriate cofactors for these conjugation reactions (Acetyl Coenzyme A for acetylation and UDP-GA for glucuronidation), no acetylated or glucuronidated metabolites of EDP were detected. nih.govd-nb.info This suggests that the compound does not significantly undergo these Phase II conjugation processes, and its biotransformation is primarily accomplished through Phase I pathways. nih.gov

Following Phase I biotransformation of EDP, two primary metabolites have been identified through gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analysis. nih.govresearchgate.net

Identified Metabolites:

N,N-dimethyl-p-aminobenzoic acid (DMP): Formed by the cleavage of the 2-ethylhexyl group. nih.gov

N-monomethyl-p-aminobenzoic acid (MMP): This metabolite can be formed through the demethylation of either the parent compound (EDP) or its primary metabolite, DMP. nih.gov

In one in vitro study, approximately 60% of the initial amount of EDP was metabolized during the experiments. Of the metabolized portion, about 45% was converted to DMP and 15% was converted to MMP. nih.gov

A toxicological assessment of these metabolites was conducted using a buffalo rat liver cell line. The results from cell viability assays indicated that the degradation of the parent compound into its metabolites, DMP and MMP, is a detoxification process. scispace.com

2-Ethylhexyl benzoate possesses a chiral center, meaning it exists as two enantiomers. The metabolism of these enantiomers can be stereoselective, where one form is metabolized at a different rate than the other.

In studies conducted on rabbits with the enantiomers of EDP, the metabolic degradation was found to be rapid and enantioselective. scispace.com The process showed a preference for the (+)-form of the compound. scispace.com EDP was hydrolyzed so rapidly that it was undetectable in the blood just 5 minutes after intravenous administration. scispace.com This rapid, stereoselective metabolism is a crucial factor in the compound's toxicological profile, as it influences the concentration and persistence of the parent compound in the body. scispace.com

The cytotoxic effects of EDP and its main metabolites, DMP and MMP, have been investigated to understand whether the metabolic process leads to more toxic compounds (bioactivation) or less toxic ones (detoxification).

A study utilizing a buffalo rat liver cell line assessed cell viability after exposure to EDP, DMP, and MMP. scispace.com The findings from this in vitro research indicated that the metabolic degradation of EDP to DMP and MMP is a detoxification process. scispace.com This suggests that the parent compound is more cytotoxic than its metabolites, and the biotransformation serves to reduce its potential for cellular damage. scispace.com In the body, the rapid hydrolysis of EDP to DMP is the primary detoxification step, with DMP being further metabolized to MMP at a slower rate. scispace.com

Endocrine Disrupting Potential and Mechanisms

Certain chemical UV filters have come under scrutiny for their potential to interfere with the endocrine system. mdpi.comcend.dk Endocrine disrupting chemicals (EDCs) can mimic, block, or interfere with the body's hormones, leading to a range of adverse health effects. mdpi.com

The endocrine activity of 2-Ethylhexyl 4-(dimethylamino)benzoate (B8555087) has been a subject of investigation, with some conflicting results reported in the scientific literature. Several UV filters, including EDP (also known as Padimate O), are suspected of having some level of endocrine activity. mdpi.com

However, at least one study using a murine model reported that EDP did not have endocrine-disrupting effects. mdpi.com The assessment of a chemical's potential for endocrine disruption is complex and often involves a battery of tests. In vitro assays, such as the H295R steroidogenesis assay, are used to screen for effects on hormone production, while in vivo studies in animal models provide data on effects within a whole organism. mdpi.com The available data for EDP highlights the need for comprehensive evaluation, as different testing systems can sometimes yield different results. mdpi.com

Data Tables

Table 1: Summary of Identified Metabolites of 2-Ethylhexyl 4-(N,N-dimethylamino)benzoate

| Metabolite Name | Abbreviation | Formation Pathway |

|---|---|---|

| N,N-dimethyl-p-aminobenzoic acid | DMP | Phase I Hydrolysis (cleavage of 2-ethylhexyl group) |

Receptor Binding Studies and Signaling Pathway Alterations

Direct research into the specific receptor binding mechanisms and subsequent signaling pathway alterations for this compound is limited in publicly available scientific literature. One toxicological review noted an absence of data for the compound nih.gov. However, concerns regarding its potential for endocrine disruption have been raised due to its structural similarity to other chemicals with known effects.

This compound is structurally related to di(2-ethylhexyl)-phthalate (DEHP), a well-documented endocrine disruptor sci-hub.rucore.ac.uk. Studies have investigated the toxicological profiles of brominated analogues of these compounds, specifically 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) and bis(2-ethylhexyl)-2,3,4,5-tetrabromophthalate (TBPH), due to the possibility of comparable toxicities sci-hub.rucore.ac.uk. In vitro research using yeast estrogen/androgen screening assays (YES/YAS) demonstrated that TBB and TBPH can interact antagonistically with human estrogen and androgen receptors sci-hub.ru. While these findings pertain to brominated analogues, they suggest a potential mechanism for endocrine activity that may warrant investigation for this compound itself. However, without direct studies, it remains unconfirmed whether this compound binds to hormonal receptors or alters signaling pathways in a similar manner.

Environmental Toxicity and Ecological Impact

The environmental and ecological effects of this compound are an area of increasing scrutiny, particularly concerning its impact on aquatic ecosystems.

Acute and Chronic Effects on Aquatic Life

Information regarding the specific acute and chronic toxicity of this compound to aquatic life is primarily derived from regulatory classifications and safety data sheets rather than comprehensive ecotoxicological studies. Several sources classify the compound as hazardous to the aquatic environment. millionmarker.compfetech.comcloudfront.net For instance, it is often labeled with the hazard statement H413, indicating it "May cause long lasting harmful effects to aquatic life" pfetech.comcloudfront.net.

Conversely, one 2024 report on aircraft bleed air contaminants referenced a chronic toxicity assessment for this compound that was based on a "read-across from a similar material." bts.gov This assessment concluded that the substance was "Not classified as hazardous" up to its limit of solubility in freshwater for both fish and daphnia bts.gov. This highlights some inconsistency in the available information.

A formal substance evaluation by the European Chemicals Agency (ECHA) included requests for long-term toxicity testing on both fish and aquatic invertebrates, indicating a recognized data gap. altex.org However, this evaluation was ultimately halted because the registrants ceased manufacturing the chemical, leaving the data gaps unfilled altex.org. No specific empirical data, such as median lethal concentration (LC50) or no-observed-effect concentration (NOEC) values from dedicated studies on fish, daphnia, or algae, were identified.

| Source Type | Classification/Finding | Reference |

|---|---|---|

| Safety Data Sheet (SDS) | Aquatic Chronic 4; H413 - May cause long lasting harmful effects to aquatic life. | pfetech.comcloudfront.net |

| Chemical Glossary | Toxic to aquatic life with long lasting effects. | millionmarker.com |

| Technical Report (Read-Across) | Not classified as hazardous (up to solubility limit) for chronic toxicity to fish and daphnia. | bts.gov |

| Regulatory Agency (ECHA) | Assessment for long-term aquatic toxicity was requested but halted due to cessation of manufacture. | altex.org |

Reproductive and Developmental Toxicity in Aquatic Organisms

Potential risks may be inferred from the compound's hydrolysis products. It is anticipated that this compound can break down into 2-ethylhexanol (2-EH) and benzoic acid industrialchemicals.gov.au. Studies on 2-EH have demonstrated developmental toxicity in rats, including reduced fetal body weights and increased skeletal malformations, with a No-Observed-Adverse-Effect Level (NOAEL) of 130 mg/kg of body weight per day industrialchemicals.gov.au. The possibility that 2-ethylhexyl esters could metabolize to 2-EH raises concerns about potential developmental effects in exposed organisms industrialchemicals.gov.au. However, whether similar effects occur in aquatic organisms requires specific investigation. The halted ECHA evaluation had also requested a prenatal developmental toxicity study and an extended one-generation reproductive toxicity study, further underscoring the absence of this critical data altex.org.

Ecotoxicological Assessment of Transformation Products and Metabolites

The main focus of concern among these metabolites has been on 2-EH, due to its identified developmental toxicity in mammalian studies industrialchemicals.gov.au. Benzoic acid is a naturally occurring substance and is generally considered to have low toxicity to aquatic organisms. However, comprehensive studies specifically evaluating the ecotoxicity of the combined or individual transformation products of this compound within an aquatic context are lacking in the available literature. Research on the biodegradation of the related compound di-(2-ethylhexyl) phthalate (B1215562) (DEHP) shows it is metabolized into mono(2-ethylhexyl) phthalate (MEHP) and phthalic acid, which are known to have adverse health effects nih.gov. While the pathways are different, this highlights the importance of assessing the toxicity of metabolites.

Biomagnification Potential in Aquatic Food Webs

Insight can be drawn from structurally similar compounds. For example, 2-Ethylhexyl-4-dimethylaminobenzoate (EHDAB), another organic UV filter, has been shown to pose a risk of biomagnification. nih.govrepec.org A study involving dietary exposure of crucian carp (B13450389) (Carassius carassius) to EHDAB-contaminated midge larvae found that the compound accumulated in fish tissues, with the liver and kidneys showing the highest concentrations. The calculated BMF values were all greater than 1, ranging from approximately 3 to 11, indicating a significant potential for biomagnification nih.govrepec.org.

| Tissue | BMF Range |

|---|---|

| Liver | 8.97 - 11.0 |

| Kidneys | 6.44 - 10.8 |

| Brain | 2.99 - 4.08 |

While EHDAB is a different molecule, these findings suggest that compounds containing the 2-ethylhexyl group can be transferred through trophic levels. Given the lack of direct data for this compound, its potential to biomagnify in aquatic food webs remains an important data gap that requires further research.

Advanced Analytical and Bioanalytical Methodologies for 2 Ethylhexyl Benzoate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of 2-Ethylhexyl benzoate (B1203000), providing the means to isolate it from complex mixtures and measure its concentration. The choice of technique is often dictated by the sample matrix and the specific research question, such as identifying thermal degradation products or trace-level metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS), particularly when coupled with pyrolysis (Py-GC-MS), is a powerful tool for identifying organic additives like 2-Ethylhexyl benzoate in polymeric materials and analyzing their thermal degradation. chromatographyonline.comresearchgate.net In studies of nitrile rubber materials, Py-GC-MS has been used to identify this compound as a plasticizer. chromatographyonline.com The analysis involves the thermal decomposition of the polymer matrix, followed by the separation of volatile and semi-volatile compounds on a GC column and their subsequent identification by mass spectrometry.

The mass spectrum of this compound is characterized by specific fragment ions that aid in its identification. The base fragment ion is typically observed at a mass-to-charge ratio (m/z) of 105, corresponding to the benzoyl cation [C₆H₅CO]⁺. chromatographyonline.com While studies have detailed the GC-MS identification of this compound itself, specific research focusing on its own degradation products is less common in the reviewed literature. However, the technique is well-suited for such analysis, as demonstrated by its use in identifying the thermal decomposition products of co-occurring plasticizers like bis(2-ethylhexyl) phthalate (B1215562), which include 2-ethyl-1-hexene (B155198) and 2-ethyl-1-hexanol. chromatographyonline.com

| Analyte | Analytical Technique | Matrix | Key Identifying Ion (m/z) | Reference |

|---|---|---|---|---|

| This compound | Pyrolysis-GC-MS | Nitrile Rubber | 105 | chromatographyonline.com |

High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC/HRMS) for Transformation Product Detection

High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC/HRMS) is indispensable for identifying transformation products of organic compounds in environmental and industrial contexts. Unlike GC-MS, LC-based methods are better suited for analyzing more polar, less volatile, and thermally labile molecules without the need for derivatization. acs.org

Research on chemical additives in outdoor plastics has utilized LC-HRMS to investigate their environmental fate. acs.org In this context, this compound has been identified not as a parent compound but as a significant transformation product of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). acs.org The transformation is believed to occur through processes such as photolysis and oxidation. acs.org The use of HRMS provides high mass accuracy, enabling the confident identification of unknown products based on their exact mass and isotopic patterns, which are further confirmed by tandem mass spectrometry (MS/MS) fragmentation analysis. acs.org

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic Column | C18 reverse-phase | acs.org |

| Mobile Phase | Gradient elution with methanol (B129727) and water | acs.org |

| Ionization Source | Electrospray Ionization (ESI) | acs.org |

| Mass Analyzer | High-resolution (e.g., Orbitrap, TOF) | acs.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Biotransformation Studies

Understanding the metabolic fate of this compound is crucial for assessing its biological activity. Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are primary techniques for these biotransformation studies. Research indicates that this compound is a well-characterized substrate for carboxylesterases, enzymes that hydrolyze ester bonds. nih.gov

Studies on structurally similar compounds, such as 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB), provide strong evidence for the metabolic pathway of this compound. nih.gov In in vitro experiments using human and rat liver microsomes, TBB was found to be metabolized via the cleavage of the 2-ethylhexyl ester bond, yielding 2,3,4,5-tetrabromobenzoic acid (TBBA). nih.gov This reaction is catalyzed by carboxylesterases. nih.gov By analogy, it is highly probable that this compound undergoes a similar hydrolysis reaction, resulting in the formation of benzoic acid and 2-ethylhexanol. LC-MS/MS is the method of choice for quantifying the loss of the parent compound and the formation of such metabolites in biological matrices. nih.gov

Online Solid-Phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry (Online-SPE-LC-MS/MS) for Trace Analysis

For the detection of trace amounts of this compound or its metabolites in complex biological and environmental samples, a highly sensitive and automated method is required. Online Solid-Phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry (Online-SPE-LC-MS/MS) provides an integrated solution for sample cleanup, concentration, separation, and detection.

This technique has been successfully applied to the analysis of related compounds, such as 2-ethylhexyl 4-(N,N-dimethylamino)benzoate, in human urine. thegoodscentscompany.com The online SPE component automates the extraction and concentration of the target analytes from the sample matrix, which significantly reduces sample handling time and potential for contamination. The concentrated sample is then directly transferred to the LC-MS/MS system for separation and highly selective quantification using Multiple Reaction Monitoring (MRM). The applicability of this advanced methodology to other 2-ethylhexyl esters demonstrates its potential for the trace analysis of this compound in various media. thegoodscentscompany.com

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are essential for the fundamental characterization of a compound's chemical structure. For this compound, these methods confirm its molecular identity by probing the interactions of its bonds and atoms with electromagnetic radiation.

Infrared Spectrophotometry for Structural Elucidation

Infrared (IR) spectrophotometry is a cornerstone technique for the structural elucidation of organic compounds by identifying their functional groups. The IR spectrum of this compound provides a unique fingerprint corresponding to the vibrational frequencies of its specific chemical bonds. This method has been used to confirm the composition of commercial emulsions containing this compound as a plasticizer. nih.gov

Key characteristic absorption bands in the IR spectrum of this compound include:

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group, typically appearing around 1720 cm⁻¹.

Aromatic C-H Stretch: Absorption bands appearing above 3000 cm⁻¹ associated with the C-H bonds of the benzene (B151609) ring.

Aliphatic C-H Stretch: Bands appearing just below 3000 cm⁻¹ due to the C-H bonds in the 2-ethylhexyl group.

C-O Stretch: Bands in the region of 1300-1100 cm⁻¹ corresponding to the stretching vibrations of the ester C-O bonds.

Aromatic C=C Bending: Characteristic peaks in the fingerprint region (below 1600 cm⁻¹) that confirm the presence of the benzene ring.

These distinct absorption bands allow for the unambiguous confirmation of the compound's ester functionality and its aromatic and aliphatic components.

Nuclear Magnetic Resonance (NMR) Spectrometry for Detailed Structural Analysis and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectrometry is an indispensable tool for the detailed structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectroscopy provide precise information about the molecular framework, confirming the identity and purity of the compound.

In ¹H NMR spectroscopy of this compound, distinct signals correspond to the different types of protons in the molecule. The aromatic protons of the benzoate ring typically appear in the downfield region (around 7.4-8.1 ppm), with their splitting patterns revealing their substitution pattern. The protons on the 2-ethylhexyl chain appear in the upfield region. For instance, the methylene (B1212753) protons (-OCH₂-) adjacent to the ester oxygen are deshielded and resonate at approximately 4.2-4.3 ppm. The other aliphatic protons of the ethyl and hexyl groups appear at characteristic chemical shifts, and their coupling patterns can be used to confirm the connectivity of the alkyl chain. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum of this compound shows a characteristic signal for the carbonyl carbon of the ester group at around 166 ppm. The aromatic carbons of the benzene ring appear between 128 and 133 ppm, while the carbons of the 2-ethylhexyl group resonate in the upfield region (approximately 10-70 ppm). chemicalbook.com High-resolution NMR studies, sometimes conducted on the liquid confined to porous silica (B1680970) glasses, can offer further insights into the molecular dynamics and interactions of the compound. acs.org

While this compound itself is achiral, NMR techniques are crucial for determining the stereochemistry of more complex chiral benzoates. Methods like the exciton (B1674681) chirality method, often requiring derivatization to install chromophores, can be used in conjunction with other spectroscopic techniques to determine the spatial relationship between different parts of a molecule. wordpress.com

Table 1: Representative ¹H NMR Chemical Shift Assignments for this compound

| Assignment | Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | ~8.05 |

| Aromatic Protons | ~7.53 |

| Aromatic Protons | ~7.43 |

| -OCH₂- | ~4.25 |

| -CH- | ~1.72 |

| -CH₂- & -CH₃ | ~0.9-1.5 |

Note: Data is representational and sourced from typical spectra. chemicalbook.com Actual values may vary based on solvent and experimental conditions.

UV-Visible Spectrophotometry for Quantitative Analysis (e.g., Formaldehyde)

UV-Visible spectrophotometry is a widely used analytical technique for the quantitative determination of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. iajps.comijpsjournal.com For benzoate esters, the aromatic ring constitutes a chromophore that absorbs UV radiation, typically around 230-250 nm. ijpsjournal.com This property allows for the quantitative analysis of this compound in various matrices, based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. ijpsjournal.com

This technique is not only used for the direct quantification of the parent compound but is also vital in studying its degradation and reaction products. For example, research on the degradation of similar UV filter compounds, such as 2-ethylhexyl 4-(dimethylamino)benzoate (B8555087) (ODPABA), involves monitoring the formation of byproducts like formaldehyde (B43269). researchgate.net In such studies, formaldehyde concentration can be determined by VIS spectrophotometry after a derivatization reaction. A common method is the acetylacetone (B45752) method, where formaldehyde reacts in the presence of ammonium (B1175870) acetate (B1210297) to produce a yellow-colored compound, 3,5-diacetyl-1,4-dihydrolutidine, which has a maximum absorbance at around 412-415 nm. researchgate.netaliyuncs.com The intensity of the color, measured by the spectrophotometer, is proportional to the concentration of formaldehyde formed. This approach is crucial for assessing the environmental fate and transformation pathways of benzoate esters. researchgate.net The reliability of UV-Vis spectrophotometry is enhanced by its simplicity, cost-effectiveness, and the availability of established methods for a wide range of analytes. semanticscholar.orgnih.gov

Advanced Physical Property Measurements

Viscometry at Varied Temperature and Pressure Conditions

The viscosity of this compound is a critical physical property, particularly for its applications as a plasticizer and solvent. Advanced viscometry techniques are employed to measure its behavior under a wide range of temperature and pressure conditions. Studies have been conducted using instruments like a falling-body viscometer to obtain precise viscosity data. researchgate.netepa.gov

Research has shown that the viscosity of this compound, like other liquids, decreases significantly with increasing temperature and increases with rising pressure. For example, detailed measurements have been reported over a temperature range of 0 °C to 80 °C and at pressures up to 315 MPa. researchgate.netepa.gov This data is essential for engineering applications and for modeling the fluid dynamics of formulations containing this compound. The experimental data can be fitted to various models, such as the thermodynamic scaling method, to yield parameters that describe its piezoviscous behavior. epa.gov

Table 2: Viscosity Measurement Parameters for this compound

| Parameter | Value / Range | Instrument |

|---|---|---|

| Temperature Range | 0 °C to 80 °C | Falling-body viscometer |

| Maximum Pressure | 315 MPa | Falling-body viscometer |

| Expanded Uncertainty | ± 2 % | Not Applicable |

Source: Data compiled from studies on the temperature and pressure dependence of this compound viscosity. researchgate.netepa.gov

Development of Reference Materials for Viscometry

Accurate viscosity measurements depend on the calibration of viscometers with reliable reference materials. The development of such materials, especially for moderate to high-pressure applications, is an ongoing area of research. This compound has been identified as a potential candidate for a reference fluid for viscometry. researchgate.netepa.gov

Its suitability stems from its stable physical properties and well-characterized viscosity behavior under varying conditions. It is considered a possible alternative to other reference materials like diisodecyl phthalate (DIDP). epa.gov The establishment of a substance as a reference fluid requires extensive measurements obtained by different experimental methods to ensure inter-laboratory consistency and accuracy. researchgate.net The characterization of this compound and similar esters contributes to a broader library of reference materials, which is crucial for ensuring the quality and comparability of viscosity data across scientific and industrial laboratories.

Human Biomonitoring Techniques

Human biomonitoring (HBM) involves measuring chemicals or their metabolites in human biological samples, such as blood or urine, to assess exposure. who.intyoutube.com These techniques are essential for understanding the extent to which the general population is exposed to compounds like this compound from various sources.

Detection and Quantification of this compound Metabolites in Biological Fluids (e.g., Urine)

Following human exposure, this compound is expected to be metabolized before excretion. The primary route of elimination for many similar compounds is through urine. researchgate.net Therefore, analytical methods are developed to detect and quantify its specific metabolites in urine, which serve as biomarkers of exposure.

The standard methodology for this type of analysis involves a multi-step process. First, the metabolites are extracted and concentrated from the urine matrix, often using solid-phase extraction (SPE). Subsequently, the extract is analyzed using highly sensitive and selective instrumental techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netnih.govulpgc.es

For analogous compounds like 2-ethylhexyl salicylate (B1505791) (EHS), specific metabolites resulting from the oxidation of the 2-ethylhexyl side chain have been identified and quantified in human urine. These include metabolites such as 2-ethyl-5-hydroxyhexyl 2-hydroxybenzoate (5OH-EHS) and 2-ethyl-5-oxohexyl 2-hydroxybenzoate (5oxo-EHS). cornell.eduresearchgate.net Analytical methods for these metabolites are fully validated to ensure accuracy and reliability, with key parameters established as shown in the table below. The detection of these specific metabolites provides unambiguous evidence of exposure to the parent compound.

Table 3: Validation Parameters for an LC-MS Method for Quantifying Metabolites of a 2-Ethylhexyl Ester Analog in Human Urine

| Parameter | Result |

|---|---|

| Analytical Technique | Solid-Phase Extraction LC-MS |

| Limit of Detection | Low ng/mL range |

| Repeatability (RSD) | 3.4% – 7.4% |

| Biological Matrix | Urine |

Source: Data from a validated method for 2-ethylhexyl 4-(N,N-dimethylamino)benzoate metabolites. researchgate.netnih.gov

Assessment of Human Exposure Levels (e.g., via Indoor Dust)

Indoor dust represents a significant reservoir for a wide array of semi-volatile organic compounds (SVOCs) used in consumer products, leading to human exposure through ingestion, inhalation, and dermal contact. nih.gov While numerous studies have quantified compounds like phthalates, phenols, and flame retardants in house dust, specific data on this compound concentrations are not widely documented in major dust studies. researchgate.net However, the analytical methodologies employed for other 2-ethylhexyl esters, such as di(2-ethylhexyl) phthalate (DEHP) and 2-ethylhexyl tetrabromobenzoate (TBB), provide a clear framework for how this compound exposure via dust can be assessed.

The assessment process typically involves the collection of dust samples from indoor environments, followed by extraction and analysis using advanced chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical tools for identifying and quantifying trace levels of organic compounds in complex matrices like dust. nih.gov For instance, studies on the flame retardant 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) have successfully measured its concentration in indoor dust, confirming dust as a pathway for human exposure. nih.gov

Research into various consumer product chemicals has established a general understanding of the prevalence of SVOCs indoors. A quantitative meta-analysis of U.S. studies on indoor dust revealed that phthalates are often found in the highest concentrations, followed by phenols and flame retardants. researchgate.net Although this compound is not specifically listed in the pooled data of this major analysis, its use in personal care products and fragrances suggests a potential for its presence in indoor environments. thegoodscentscompany.com

The table below illustrates typical concentrations of related 2-ethylhexyl esters found in indoor dust from various studies, which could serve as a reference for potential levels of this compound.

| Compound | Geometric Mean Conc. (ng/g) | Detection Frequency | Study Location |

| Di(2-ethylhexyl) phthalate (DEHP) | 232,000 | >99% | Canada scholaris.ca |

| 2-Ethylhexyl tetrabromobenzoate (TBB) | 992 | 100% | Canada nih.gov |

To accurately assess human exposure to this compound, future research would need to incorporate this compound into multi-residue analytical methods used for indoor dust monitoring. Such studies would help to quantify its prevalence, determine concentration ranges, and estimate daily intake levels, particularly for vulnerable populations like children who have higher dust ingestion rates. nih.gov

Development of Biomonitoring Equivalents for Risk Assessment

Biomonitoring provides a measure of the body's internal dose of a chemical by quantifying the parent compound or its metabolites in biological samples, such as urine or blood. To interpret these biomonitoring data in a public health context, Biomonitoring Equivalents (BEs) are developed. A BE is the concentration of a chemical or its metabolite in a biological medium that is consistent with an existing health-based exposure guideline, such as a Tolerable Daily Intake (TDI) or Reference Dose (RfD). nih.govnih.gov